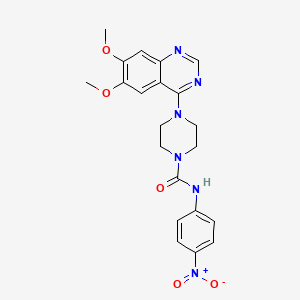
KN1022
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KN1022 is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both quinazoline and piperazine moieties in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug development and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KN1022 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be constructed by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Coupling Reactions: The final step involves coupling the quinazoline and piperazine moieties with the 4-nitrophenyl group using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
KN1022 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-aminophenyl)-1-piperazinecarboxamide.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
KN1022 has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmacology: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of KN1022 involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-aminophenyl)-1-piperazinecarboxamide
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Uniqueness
KN1022 is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of quinazoline and piperazine moieties enhances its potential biological activities, making it a valuable compound for drug discovery and development.
特性
分子式 |
C21H22N6O5 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |
InChIキー |
ZIFCMJKHIXABHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















